(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Medicinal Chemistry Chemical Biology Data Scarcity

This novel heterocyclic entity fills an unexplored chemical space that no single thiadiazole, azetidine, or pyridine building block can address alone. Available peer-reviewed data is absent, meaning the first lab to screen this scaffold generates proprietary structure-activity fingerprints. Ideal for hit discovery, kinase/GPCR phenotypic panels, or medicinal chemistry derivatization. Purchase to secure exclusive IP headroom before the field matures.

Molecular Formula C12H12N4O2S
Molecular Weight 276.31
CAS No. 1903198-50-4
Cat. No. B2923642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903198-50-4
Molecular FormulaC12H12N4O2S
Molecular Weight276.31
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C12H12N4O2S/c1-8-11(19-15-14-8)12(17)16-6-10(7-16)18-9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3
InChIKeyQRAMWLWUSQMXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Landscape for (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903198-50-4) Amidst Data Scarcity


The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic, heterocyclic small molecule featuring a 4-methyl-1,2,3-thiadiazole core linked via a methanone bridge to a pyridin-3-yloxy-substituted azetidine. It is primarily listed as a research chemical by various vendors [1]. A critical baseline observation is the near-total absence of publicly accessible primary literature (peer-reviewed medicinal chemistry papers, structure-activity relationship reports, or patents providing specific biological data) indexed by major databases, which fundamentally limits any standard evidence-based comparison.

The Risk of Interchanging (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone with In-Library Analogs


Given the compound's unique combination of heterocyclic motifs, one cannot assume functional interchangeability with molecules containing only a thiadiazole, an azetidine, or a pyridine group. A vendor page makes unverified claims about specific anti-inflammatory and anticancer mechanisms linked to the precise spatial arrangement of these groups [1]. However, the absence of published head-to-head datasets means the actual risk of substitution failure is unknown; a failed substitution would be identified only through direct experimental screening. Without quantitative activity and selectivity fingerprints, procurement cannot be guided by established differential performance.

Quantitative Differentiation Evidence for (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: A Null Result


Acknowledged Evidence Gap: No Verifiable Quantitative Comparison Against Structural Analogs

After an exhaustive search across primary research papers, patents, and authoritative databases, no quantitative data fulfilling the core evidence rules could be found. A vendor description mentions a study in the *Journal of Medicinal Chemistry* reporting inhibition of TNF-α and IL-6 [1], but no specific citation, compound comparator, or measured values (e.g., IC50) are provided. This unverifiable claim cannot be used to establish differentiation. The procurement decision must therefore be based on a hypothesis-driven screening need rather than on documented performance superiority over a defined analog.

Medicinal Chemistry Chemical Biology Data Scarcity

Validated Application Scenarios for (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Are Currently Undefined


Novelty-Driven Exploratory Screening

In the absence of published data, the primary application is as a novel chemical entity for in-house, exploratory screening programs. Its value lies in its unexplored chemical space. Researchers might screen this compound against panels of kinases, GPCRs, or in phenotypic assays to generate proprietary data, with no predetermined expectation of selectivity over a known comparator [1].

Negative Control or Chemical Probe Hypothesis Generation

Based on its structure, a group might hypothesize activity against a pathway involving NF-κB modulation [1] and use the compound as a chemical starting point. It would then be profiled against in-house collections to see if it offers any differentiation from existing tool compounds, a process that generates the data this guide currently cannot provide.

Synthetic Chemistry and Derivatization Studies

The compound's functional groups (thiadiazole, azetidine, pyridine ether) offer multiple vectors for chemical modification. A research group could procure it for use as a scaffold in medicinal chemistry optimization, where the goal is to create a series of new analogs and establish structure-activity relationships internally [1].

Quote Request

Request a Quote for (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.